molecular formula C7H8N2O3 B1499520 (3-Amino-4-nitrophenyl)methanol CAS No. 37637-55-1

(3-Amino-4-nitrophenyl)methanol

Cat. No.: B1499520
CAS No.: 37637-55-1
M. Wt: 168.15 g/mol
InChI Key: RJWFCFBJYSMGLQ-UHFFFAOYSA-N
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Description

(3-Amino-4-nitrophenyl)methanol: is an organic compound characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: One common synthetic route involves the nitration of 3-aminophenol followed by reduction. The nitration step introduces the nitro group, while the reduction step converts the nitro group to an amino group.

  • Direct Synthesis: Another method involves the direct reaction of 3-nitroaniline with formaldehyde in the presence of a reducing agent.

Industrial Production Methods: The industrial production of This compound typically involves large-scale nitration and reduction processes, often using continuous flow reactors to ensure efficiency and safety.

Chemical Reactions Analysis

(3-Amino-4-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group or a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

  • Reduction: Common reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and acyl chlorides for esterification.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Halogenated and esterified derivatives.

Scientific Research Applications

(3-Amino-4-nitrophenyl)methanol: has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (3-Amino-4-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electrophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrophenyl)methanol

  • 3-Chloro-4-nitrophenyl)methanol

  • 3-Bromo-4-nitrophenyl)methanol

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Properties

IUPAC Name

(3-amino-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWFCFBJYSMGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669132
Record name (3-Amino-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37637-55-1
Record name (3-Amino-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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